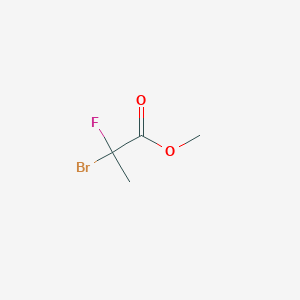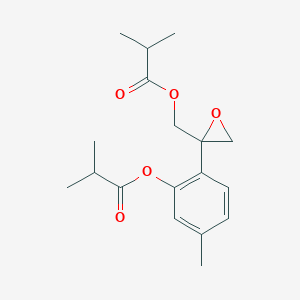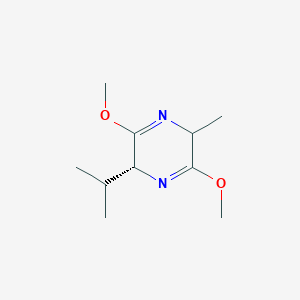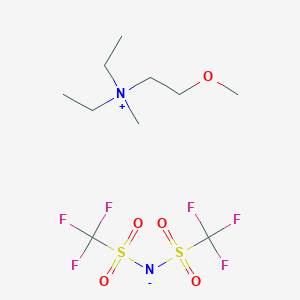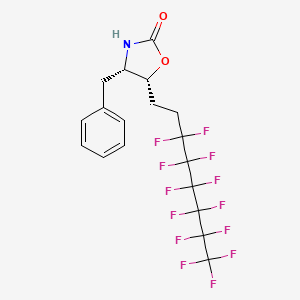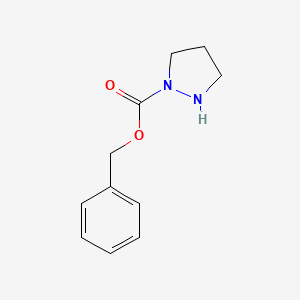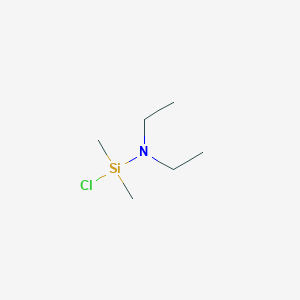
Chloro(diethylamino)dimethylsilane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cycloaddition Reactions
Chloro(diethylamino)dimethylsilane, and related compounds, have been studied for their reactivity in cycloaddition reactions. Weissman and Baxter (1987) explored the reaction of similar phosphenium ions with norbornadiene and quadricyclane, providing insights into the reactive properties of these compounds in organic synthesis (Weissman & Baxter, 1987).
Anticancer Activity
In the realm of medicinal chemistry, compounds structurally related to chloro(diethylamino)dimethylsilane have been synthesized and evaluated for their anticancer activity. Uddin et al. (2020) synthesized Schiff bases containing diethylamino phenol moieties, demonstrating cytotoxic effects against various cancer cell lines (Uddin et al., 2020).
Synthesis of Copper Clusters
The reaction of N,N-diethylamino(cyclohexylphosphino)dimethylsilane with copper(I) trifluoromethylsulfonate has been studied for synthesizing copper clusters. Faulhaber (1998) reported the synthesis and molecular structure of the first tetranuclear copper(I) silylphosphido cluster, highlighting the compound's potential in coordination chemistry (Faulhaber, 1998).
Unique Properties in Organic Synthesis
Chloro(diethylamino)dimethylsilane derivatives have been studied for their unique properties in organic synthesis. Nakayama et al. (1998) investigated the synthesis and properties of hexaselenacyclooctane derivatives, showcasing the versatility of these compounds in chemical reactions (Nakayama et al., 1998).
Heterocyclic Compound Synthesis
The compound has applications in the synthesis of zwitterionic heterocycles. Wrackmeyer et al. (2000) explored the reaction of 1-alkynyl(chloro)dimethylsilane with 2-lithio-1-methylimidazole and 1-lithio-indazole, leading to the formation of novel heterocyclic compounds (Wrackmeyer et al., 2000).
Synthesis of Silacyclanes
In 2013, Shipov et al. synthesized new types of silacyclanes by reacting chloro(chloromethyl)dimethylsilane with N-methylamides of N′-organosulfonyl-2-amino acids, indicating the utility of chloro(diethylamino)dimethylsilane in the creation of novel silacyclanes (Shipov et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-[chloro(dimethyl)silyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16ClNSi/c1-5-8(6-2)9(3,4)7/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIROUBWXASUXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454947 | |
| Record name | Chloro(diethylamino)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(diethylamino)dimethylsilane | |
CAS RN |
6026-02-4 | |
| Record name | Chloro(diethylamino)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(diethylamino)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



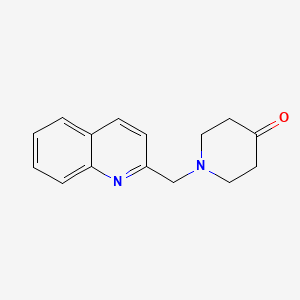
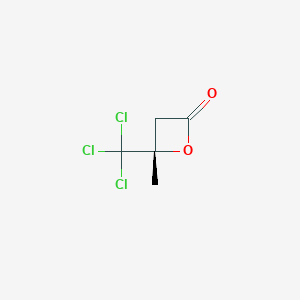
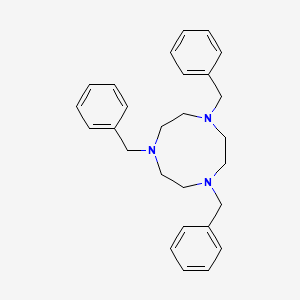
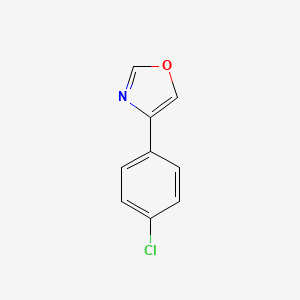
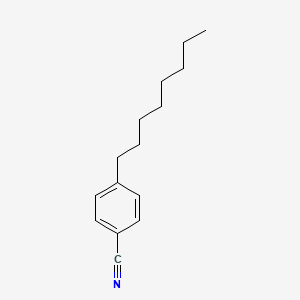
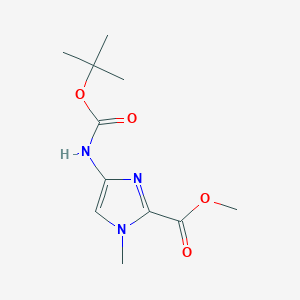

![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)
